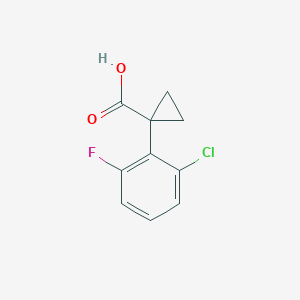
1-(4-bromophenyl)cycloheptane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)cycloheptane-1-carbonitrile is an organic compound with the molecular formula C14H16BrN It is characterized by a bromophenyl group attached to a cycloheptane ring, which is further connected to a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)cycloheptane-1-carbonitrile can be synthesized through several synthetic routesThe reaction conditions typically include the use of bromine or a brominating agent in the presence of a catalyst, followed by the addition of a cyanide source under controlled temperature and pressure conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and cyanation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromophenyl)cycloheptane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide in polar solvents.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 1-(4-bromophenyl)cycloheptane-1-amine.
Oxidation: 1-(4-bromophenyl)cycloheptane-1-carboxylic acid.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)cycloheptane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)cycloheptane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbonitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
1-(4-Bromophenyl)cyclopentane-1-carbonitrile: Similar structure but with a cyclopentane ring instead of a cycloheptane ring.
1-(4-Bromophenyl)cyclohexane-1-carbonitrile: Contains a cyclohexane ring, differing in ring size.
Uniqueness: 1-(4-Bromophenyl)cycloheptane-1-carbonitrile is unique due to its seven-membered cycloheptane ring, which imparts distinct steric and electronic properties compared to its five- and six-membered counterparts. This uniqueness can influence its reactivity and interactions in chemical and biological systems .
Propiedades
Número CAS |
1039951-26-2 |
|---|---|
Fórmula molecular |
C14H16BrN |
Peso molecular |
278.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



